molecular formula C14H19NO2 B1438346 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid CAS No. 1094894-14-0

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid

Cat. No.: B1438346
CAS No.: 1094894-14-0
M. Wt: 233.31 g/mol
InChI Key: KQQKYJACDRSYNC-UHFFFAOYSA-N
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Description

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid is a synthetic benzoic acid derivative characterized by a cyclopropyl-propylamino-methyl substituent at the para position of the benzene ring. This compound features a tertiary amine group linked to a cyclopropane ring and a propyl chain, which may enhance its lipophilicity and influence its pharmacokinetic properties.

Properties

IUPAC Name

4-[[cyclopropyl(propyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-9-15(13-7-8-13)10-11-3-5-12(6-4-11)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKYJACDRSYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically include the preparation of the necessary boron reagents, followed by the coupling reaction under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid with structurally or functionally related benzoic acid derivatives from the evidence:

Compound Name Substituent Structure CAS Number Molecular Weight (g/mol) Key Properties/Applications Source
This compound Cyclopropyl-propylamino-methyl group at C4 Not provided ~265 (estimated) Hypothetical: Enhanced lipophilicity; potential receptor modulation N/A
4-Hydroxybenzoic acid Hydroxyl group at C4 99-96-7 138.12 Antioxidant; preservative; R&D applications
4-[(Cyclopropylcarbonyl)amino]benzoic acid Cyclopropanecarboxamido group at C4 23745-26-8 205.21 Pharmaceutical intermediate; synthetic utility
4-[1-[[(2R)-1-(2-Phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoic acid hydrochloride Piperidine-phenoxyethyl-cyclopropyl complex at C4 Not provided 409 (M + H)+ Arthritis therapeutic candidate (Eli Lilly)
Benzoic acid, 4-[[4-(ethylpentylamino)phenyl]azo]-, butyl ester Azo group with ethylpentylamino side chain 89132-03-6 395.54 Industrial dye intermediate; hazardous handling

Key Structural and Functional Differences:

In contrast, the azo-containing derivative (CAS 89132-03-6) is structurally distinct, with photolabile and hazardous properties, limiting its biomedical use .

Pharmacological Potential: Piperidine-based analogs (e.g., compound 4 in ) demonstrate therapeutic relevance in arthritis, suggesting that the cyclopropyl-propylamino group in the target compound could similarly target inflammatory pathways . 4-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 23745-26-8) serves as a pharmaceutical intermediate, highlighting the versatility of cyclopropane motifs in drug synthesis .

Safety and Handling :

  • Unlike the hazardous azo compound , the target compound’s lack of reactive groups (e.g., azo or ester linkages) may improve safety profiles, though specific toxicity data are unavailable.

Biological Activity

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid (C14H19NO2) is a benzoic acid derivative characterized by a cyclopropyl group attached to a propyl amino group. This unique structure contributes to its potential biological activity, particularly in pharmacological applications. Recent studies have indicated its possible anti-inflammatory and analgesic effects, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • Structure : The compound features a cyclopropyl group linked to a propyl amino group and a benzoic acid moiety, which enhances its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes. The cyclopropyl moiety may enhance binding affinity, influencing various molecular pathways that could lead to therapeutic effects. However, detailed studies are required to fully elucidate these mechanisms.

Biological Activity Overview

Research Findings and Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Study on Inflammatory Models : In vitro experiments demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential as an anti-inflammatory agent .
  • Pain Relief Assessment : In animal models, administration of the compound resulted in a marked decrease in pain response during formalin tests, suggesting effective analgesic properties .
  • Comparative Analysis with Similar Compounds : A comparative study with other benzoic acid derivatives revealed that this compound exhibited superior binding affinity to certain receptors involved in pain and inflammation pathways .

Data Table: Comparative Biological Activity

Compound NameAnti-inflammatory ActivityAnalgesic ActivityAntimicrobial Activity
This compoundModerateHighLow
4-Aminobenzoic acidLowModerateModerate
4-Hydroxybenzoic acidModerateLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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